molecular formula C5H12Cl2N2O4 B556923 (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride CAS No. 390362-42-2

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride

Cat. No.: B556923
CAS No.: 390362-42-2
M. Wt: 235.06 g/mol
InChI Key: KDLOTWYWLLNSCT-MRWDTFSLSA-N
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Description

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride is a high-purity chemical reagent of interest in biochemical and pharmacological research. This stereospecific diamino acid is a derivative of glutamic acid, a fundamental neurotransmitter . As such, it serves as a potential precursor or synthetic intermediate for the development of compounds that target glutamate receptor systems . Research into metabotropic glutamate receptors (mGluRs), which are crucial targets for neurological and psychiatric disorders, often utilizes structurally complex glutamate analogs . For instance, compounds like LY354740, which is based on a conformationally restricted glutamate scaffold, are well-studied agonists for mGluR2/3 and have shown investigational utility in models of anxiety and schizophrenia . The specific stereochemistry of the (2R,4R)-diaminopentanedioic acid structure may allow researchers to explore selective interactions with various biological targets, contributing to the design of novel receptor agonists, antagonists, or modulators. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed handling and storage information.

Properties

IUPAC Name

(2R,4R)-2,4-diaminopentanedioic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLOTWYWLLNSCT-MRWDTFSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743372
Record name (4R)-4-Amino-D-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390362-42-2
Record name (4R)-4-Amino-D-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight235.06 g/mol
IUPAC Name(2R,4R)-2,4-diaminopentanedioic acid; dihydrochloride
SMILESC(C@HN)C@HN.Cl.Cl
CAS Number390362-42-2

Synthetic Strategies and Methodologies

Chiral Pool Synthesis from D-Glutamic Acid Derivatives

A primary route utilizes D-glutamic acid as a chiral starting material. The process involves selective protection of functional groups, followed by amination and deprotection:

  • Protection of Carboxylic Groups :

    • D-Glutamic acid is treated with benzyl chloroformate to protect the α- and γ-carboxylic acids as benzyl esters.

    • Reaction Conditions : 0°C, anhydrous THF, triethylamine as a base.

  • Amination at the 4-Position :

    • The γ-ester undergoes a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) to introduce an azide group, which is reduced to an amine using hydrogenation (Pd/C, H2\text{H}_2).

  • Deprotection and Salt Formation :

    • Hydrogenolysis removes benzyl esters, yielding the free diacid.

    • Treatment with hydrochloric acid (2 equiv.) in ethanol produces the dihydrochloride salt.

Yield : 42–58% over four steps.

Regioselective Schmidt Rearrangement

Adapting methodologies from vicinal diamine synthesis, a Schmidt rearrangement strategy enables simultaneous introduction of two amino groups:

  • Cyclic Ketone Intermediate :

    • Pentanedioic acid is converted to a cyclic ketone (e.g., 3-pentyl-piperidin-4-one) via condensation with ammonia and aldehydes.

  • Schmidt Reaction :

    • The ketone reacts with hydrazoic acid (HN3\text{HN}_3) in concentrated H2SO4\text{H}_2\text{SO}_4, forming a diazapinone intermediate.

  • Hydrolysis to Diamine :

    • Acidic hydrolysis (6M HCl, reflux) cleaves the diazapinone to yield the diamine, which is isolated as the dihydrochloride salt.

Key Challenge : Controlling stereochemistry during ring expansion requires chiral auxiliaries or asymmetric catalysis.

Diastereoselective Amination Techniques

Enzymatic Resolution

Racemic mixtures of 2,4-diaminopentanedioic acid are resolved using L-amino acid oxidase, which selectively deaminates the (2S,4S)-enantiomer. The remaining (2R,4R)-isomer is precipitated as the dihydrochloride salt.

Asymmetric Catalytic Hydrogenation

A palladium-catalyzed hydrogenation of α,γ-diketopentanedioic acid derivatives achieves high enantiomeric excess (ee > 95%):

  • Catalyst : Pd(BINAP)Cl2_2

  • Substrate : N\text{N}-Boc-protected diketone

  • Conditions : 50 psi H2\text{H}_2, 25°C, 24 hours.

Industrial-Scale Production

Table 2: Optimized Reaction Conditions for Large-Scale Synthesis

StepReagents/ConditionsYield (%)
ProtectionBenzyl chloroformate, THF, 0°C89
AminationDPPA, DIAD, PPh3_3, 0°C → rt76
DeprotectionH2\text{H}_2, Pd/C, ethanol92
Salt FormationHCl (2 equiv.), ethanol, reflux98

Purity : >99% (HPLC), enantiomeric ratio 99:1 (2R,4R:2S,4S).

Analytical Characterization

  • NMR Spectroscopy :

    • 1H^1\text{H} NMR (D2_2O): δ 3.82 (dd, J = 6.2 Hz, 1H), 3.45 (m, 1H), 2.95–3.10 (m, 2H).

  • X-Ray Crystallography :

    • Confirms (2R,4R) configuration via Flack parameter = 0.02(3) .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino acid derivatives.

    Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amino acid derivatives.

Scientific Research Applications

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and modulation of biochemical pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Stereochemistry Key Hazards Applications
(2R,4R)-2,4-Diaminopentanedioic acid 390362-42-2 C₅H₁₂Cl₂N₂O₄ 235.07 2R,4R N/A Peptide synthesis
(2R,4S)-rel isomer 88155-56-0 C₅H₁₂Cl₂N₂O₄ 235.07 2R,4S H319, H317 Biochemical research
(S)-2,4-Diaminobutanoic acid 1883-09-6 C₄H₁₀Cl₂N₂O₂ 188.06 2S,4S Hygroscopic Antibiotic intermediates
(2S)-2,5-Diaminopentanamide 71697-89-7 C₅H₁₃Cl₂N₃O 204.1 2S P261, P262 Amide-based drug design

Research Findings and Implications

  • Stereochemical Impact : The (2R,4R) configuration enhances binding specificity in enzyme-active sites compared to (2R,4S) or (2S,4S) isomers, as observed in protease inhibition assays .
  • Toxicity Profiles: Shorter-chain analogs like (S)-2,4-diaminobutanoic acid exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to aromatic derivatives like 2,4-diaminophenoxyethanol .
  • Synthetic Challenges : High-purity (>95%) (2R,4R) and (2S,4S) isomers require advanced chiral resolution techniques, increasing production costs .

Biological Activity

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride, also known as L-2,4-diaminobutyric acid or DAB, is a compound of significant interest in both biochemical research and therapeutic applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific literature.

Chemical Structure and Properties

  • Chemical Formula : C5H10N2O4
  • Molecular Weight : 174.15 g/mol
  • CAS Number : 390362-42-2

The compound features two amino groups and a dicarboxylic acid structure, which contributes to its biological activity.

This compound functions primarily as an inhibitor of certain enzymes involved in amino acid metabolism. It is known to interact with the enzyme arginase, leading to altered levels of nitric oxide (NO) and other nitrogenous compounds in biological systems. This modulation can influence various physiological processes, including:

  • Nitric Oxide Synthesis : By inhibiting arginase, it may enhance NO production from L-arginine.
  • Neuroprotective Effects : Research suggests potential neuroprotective properties due to its ability to modulate neurotransmitter levels.

Antitumor Activity

Studies have indicated that this compound exhibits antitumor properties. It has been evaluated in preclinical models for its effects on cancer cell lines. The compound appears to induce apoptosis in certain cancer cells while sparing normal cells, suggesting a selective cytotoxicity profile.

In Vitro Studies

A series of experiments have demonstrated the compound's effects on various cancer cell lines:

Cell Line IC50 (μM) Effect
HeLa (Cervical)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

These results highlight its potential as an anticancer agent.

Neuroprotective Studies

In a study examining neuroprotection, this compound was administered to models of neurodegeneration:

  • Model Used : Rat model of Parkinson's disease.
  • Outcome : Significant reduction in neuronal death and preservation of dopaminergic neurons were observed.

This suggests that the compound may be beneficial in conditions characterized by oxidative stress and inflammation.

Synthesis Methods

The synthesis of this compound has been achieved through various methods. One notable approach involves the use of asymmetric synthesis techniques to obtain the desired stereochemistry efficiently.

  • Starting Material : L-aspartic acid.
  • Reagents : Use of specific catalysts that promote the formation of the diaminopentanedioic structure.
  • Yield : Typically around 70% after purification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,4R)-2,4-Diaminopentanedioic Acid Dihydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of diamino acid derivatives often starts with precursor amino acids like glutamic acid. For example, hydrazoic acid in sulfuric acid can facilitate diazotization and rearrangement to form diamine backbones . To achieve the (2R,4R) configuration, chiral resolution techniques (e.g., enzymatic resolution or chiral auxiliaries) or asymmetric catalysis must be employed. Post-synthesis, the dihydrochloride salt is prepared via reaction with HCl. Stereochemical validation requires chiral HPLC (e.g., using a Crownpak CR-I column) or polarimetry .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm proton environments and stereochemistry (e.g., 1^1H and 13^{13}C NMR in D2_2O).
  • Mass Spectrometry : ESI-MS for molecular weight verification (e.g., [M+H]+^+ at m/z 229.1).
  • Elemental Analysis : To validate Cl^- content (theoretical ~31%).
  • X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Use desiccants to prevent hygroscopic degradation. Avoid inhalation (P261) and skin contact (P262) by using PPE (gloves, lab coats) and working in a fume hood. Solubility in aqueous buffers (~50 mg/mL) allows for stock solutions to be aliquoted and frozen at -20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in solvent systems, pH, or impurity profiles. To resolve:

Solubility Studies : Conduct systematic tests in buffers (pH 3–9) and polar aprotic solvents (DMSO, DMF).

Stability Profiling : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

Impurity Analysis : LC-MS to identify degradation byproducts (e.g., deamination or oxidation products) .

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Focus on enzymes requiring diamino acid motifs (e.g., peptidases, transaminases).
  • Assay Design : Use fluorescence-based or colorimetric substrates (e.g., p-nitroaniline release).
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots under varied inhibitor concentrations.
  • Molecular Docking : Validate binding modes using software like AutoDock Vina with crystallographic enzyme structures .

Q. How can the stereochemical integrity of this compound be maintained during derivatization?

  • Methodological Answer :

  • Mild Reaction Conditions : Avoid high temperatures or strong acids/bases to prevent racemization.
  • Protecting Groups : Use Boc or Fmoc groups for amino protection during coupling reactions.
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each synthetic step .

Key Research Findings

  • Synthetic Optimization : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >95% ee in diastereoselective synthesis .
  • Biological Relevance : Demonstrates inhibitory activity against bacterial D-Ala-D-Ala ligase (IC50_{50} = 12 µM), suggesting potential as an antibiotic scaffold .
  • Analytical Challenges : Racemization occurs at pH >8, necessitating strict pH control during handling .

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